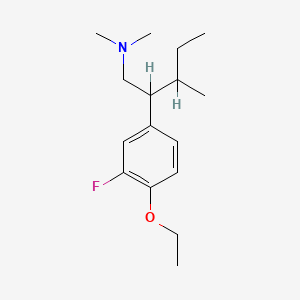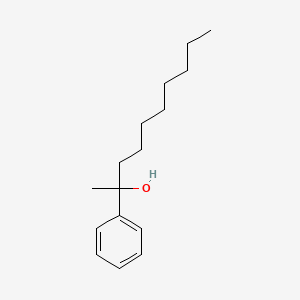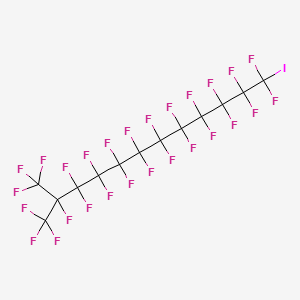
Populoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Populoside is a hydroxycinnamic acid conjugate of salicin, primarily found in the bark of Populus species such as Populus nigra. It is known for its various biological activities, including antioxidant and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Populoside can be synthesized through the extraction of Populus nigra bark using aqueous acetone. The extract is then subjected to gel filtration chromatography to isolate this compound . The synthetic route involves the conjugation of hydroxycinnamic acid with salicin under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Populus species. The process includes:
- Harvesting the bark of Populus species.
- Extracting the bark using solvents like aqueous acetone.
- Purifying the extract through gel filtration chromatography to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Populoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various reagents depending on the substituent being introduced.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Populoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying hydroxycinnamic acid conjugates.
Biology: Investigated for its role in plant stress responses and metabolic pathways.
Industry: Used in the development of natural antioxidants and anti-inflammatory agents.
Wirkmechanismus
Populoside exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and inhibits lipid peroxidation.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes.
Aldose Reductase Inhibition: It inhibits aldose reductase, reducing sorbitol accumulation and preventing diabetic complications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salicin: A precursor to populoside, known for its anti-inflammatory properties.
Salicortin: Another hydroxycinnamic acid conjugate found in Populus species.
Grandidentatin: A phenolic glucoside similar to this compound.
Uniqueness
This compound is unique due to its specific hydroxycinnamic acid conjugation, which imparts distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
Molekularformel |
C22H24O10 |
|---|---|
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H24O10/c23-10-17-19(27)20(28)21(29)22(32-17)31-16-4-2-1-3-13(16)11-30-18(26)8-6-12-5-7-14(24)15(25)9-12/h1-9,17,19-25,27-29H,10-11H2/b8-6+/t17-,19-,20+,21-,22-/m1/s1 |
InChI-Schlüssel |
KMQUGCQVIDIVLT-CKNMYDPISA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



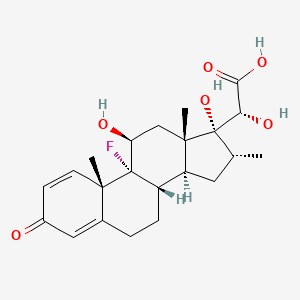
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
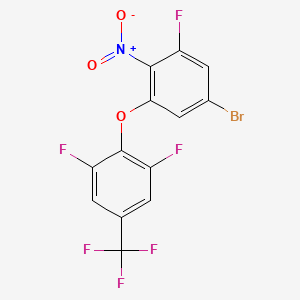
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
